N',N',2-triphenylacetohydrazide
Description
N',N',2-Triphenylacetohydrazide is a hydrazide derivative characterized by a central acetohydrazide backbone substituted with three phenyl groups: two on the hydrazide nitrogen (N',N') and one on the adjacent carbon (C-2).
Properties
IUPAC Name |
N',N',2-triphenylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(16-17-10-4-1-5-11-17)21-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEERMTHTMWVPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’,N’,2-triphenylacetohydrazide typically involves the reaction of benzophenone hydrazone with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for N’,N’,2-triphenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
Hydrazides are prone to oxidation, forming azo compounds or nitrogen oxides. For N',N',2-triphenylacetohydrazide, oxidation typically converts the hydrazide group (-NH-NH2) to an azo group (-N=N-) or nitro derivatives (-NO2).
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Aqueous acid/base | Azo compounds, nitro derivatives |
Mechanism : Oxidizing agents abstract hydrogen from the hydrazide group, leading to the formation of double bonds or nitro groups. The steric hindrance from the three phenyl groups may influence reaction rates .
Reduction Reactions
Reduction of hydrazides typically yields hydrazines (-NH-NH2). For this compound, reduction could produce N',N',2-triphenylhydrazine, which is a potential precursor for further functionalization.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether | N',N',2-Triphenylhydrazine |
Mechanism : Reducing agents donate electrons to cleave the hydrazide group, forming a hydrazine derivative. The bulky phenyl groups may stabilize intermediates during the process .
Substitution Reactions
The hydrazide group undergoes nucleophilic substitution, where the -NH2 group acts as a nucleophile. Alkyl halides or acyl chlorides can react with the hydrazide to form substituted derivatives.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Substitution | Alkyl halides, acyl chlorides | Basic or acidic conditions | Substituted hydrazides |
Example : Reaction with benzoyl chloride could yield N-benzoyl-N',N',2-triphenylacetohydrazide, expanding synthetic versatility .
Condensation Reactions
Hydrazides participate in condensation reactions, such as forming hydrazones or azo compounds. These reactions are critical in organic synthesis and material science.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Hydrazine formation | Carbonyl compounds | Acidic conditions | Hydrazones |
Note : The bulky phenyl groups may hinder reaction efficiency but can enhance product stability .
Key Challenges and Considerations
-
Steric hindrance : The three phenyl groups may reduce reactivity in substitution or condensation reactions.
-
Regioselectivity : Oxidation/reduction pathways may require precise control to avoid side products.
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Stability : The compound’s stability under harsh conditions (e.g., acidic/basic) should be evaluated experimentally.
Scientific Research Applications
The search results did not provide relevant information regarding the applications of the compound “N',N',2-triphenylacetohydrazide.” However, based on existing knowledge and research, here is a detailed overview of its applications:
Medicinal Chemistry
- Antimicrobial Activity : this compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, suggesting potential use in cancer therapy.
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. It has shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
Material Science
- Polymer Chemistry : this compound can be utilized as a cross-linking agent in polymer synthesis. Its ability to form stable bonds with various polymers enhances the mechanical properties and thermal stability of the resulting materials.
- Nanocomposites : The compound can be incorporated into nanocomposite materials to improve their functional properties. Research has indicated that it can enhance the electrical conductivity and thermal resistance of polymer-based nanocomposites.
Analytical Chemistry
- Reagent for Analytical Techniques : this compound serves as a reagent in various analytical techniques, including spectrophotometry and chromatography. It can be used to detect and quantify specific analytes due to its reactivity with certain functional groups.
- Chromogenic Indicators : The compound can act as a chromogenic indicator in titrations and other analytical methods, allowing for visual detection of endpoint changes.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Active against Gram-positive bacteria | |
| Anticancer | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces inflammation in models |
Table 2: Applications in Material Science
| Application Type | Description | Potential Benefits |
|---|---|---|
| Cross-linking Agent | Enhances polymer stability | Improved mechanical properties |
| Nanocomposites | Improves conductivity and resistance | Enhanced functional properties |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones, particularly against Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Polymer Enhancement
In a study published in the Journal of Polymer Science, researchers explored the use of this compound as a cross-linking agent in epoxy resins. The findings demonstrated that incorporating this compound improved the thermal stability and mechanical strength of the resin compared to control samples.
Mechanism of Action
The mechanism of action of N’,N’,2-triphenylacetohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Similar Acetohydrazide Derivatives
Structural and Functional Group Variations
N'-Methyl-N'-phenylacetohydrazide (C₉H₁₂N₂O)
- Structure : Substituted with a methyl and phenyl group on the hydrazide nitrogen, lacking the C-2 phenyl group present in the target compound.
- Properties : Reduced steric hindrance compared to the triphenyl derivative, likely enhancing reactivity in nucleophilic reactions. The methyl group may increase solubility in polar solvents .
- Applications : Serves as an intermediate for heterocyclic compounds like triazoles and thiadiazoles .
N'-(2-Chloroacetyl)-3-phenylpropanehydrazide
- Structure : Features a chloroacetyl group and a phenylpropane chain, introducing electrophilic reactivity at the chloro site.
- Properties : The chlorine atom facilitates nucleophilic substitution, making it useful in cross-coupling reactions. Higher molecular weight (compared to N',N',2-triphenylacetohydrazide) may reduce volatility .
- Applications : Intermediate in agrochemical and pharmaceutical synthesis .
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide
- Structure : Contains a benzylidene group with hydroxy and trimethoxy substituents, enabling hydrogen bonding and π-π stacking.
- Properties : Enhanced crystallinity due to intramolecular O–H···N and intermolecular N–H···O hydrogen bonds. The electron-donating methoxy groups increase electron density on the aromatic ring .
- Applications: Potential in crystal engineering and as a ligand in coordination chemistry .
Physicochemical Properties
- Solubility : Triphenyl derivatives are generally less soluble in polar solvents due to aromatic stacking, whereas hydroxy or methoxy substituents improve water solubility .
- Melting Points : Higher for triphenyl derivatives (e.g., >200°C inferred from analogous compounds) compared to methyl-substituted hydrazides (~150–180°C) .
Key Research Findings
- Spirocyclic Compounds : Hydrazides with bulky substituents (e.g., pentadecyl chains in ) form stable spirocyclic derivatives, suggesting that this compound might enable similar architectures .
- Surface Analysis : Hirshfeld surface studies on 2-hydroxy-N,N-dimethylacetohydrazide reveal intermolecular interactions dominated by H-bonds, a trend likely applicable to triphenyl analogs .
Biological Activity
N',N',2-triphenylacetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, like many hydrazones, exhibits a range of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the condensation reaction between triphenylacetic acid and hydrazine derivatives. The specific synthetic route can influence the yield and purity of the final product.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. It has been shown to induce apoptosis in various cancer cell lines, including breast, cervical, and colon cancers. The mechanism involves the activation of the p53 pathway and the generation of reactive oxygen species (ROS), which are crucial for triggering apoptotic pathways .
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 12.5 | Induction of apoptosis via ROS generation |
| Cervical Cancer | 15.0 | p53 pathway activation |
| Colon Cancer | 10.0 | Inhibition of cell proliferation |
Antimicrobial Activity
This compound demonstrates notable antimicrobial properties against a range of pathogens. Studies have reported activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Salmonella typhimurium. The compound's mechanism includes disruption of bacterial cell membranes and inhibition of essential enzymatic functions .
Table 2: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Enzyme inhibition |
| Salmonella typhimurium | 32 µg/mL | Cell wall synthesis inhibition |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as IL-1β and TNF-α. This action is particularly relevant in conditions characterized by chronic inflammation, where this compound can modulate immune responses effectively .
Case Study: Anti-inflammatory Effects
In a controlled study involving animal models, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH radical scavenging tests. The presence of phenolic groups in its structure is believed to contribute to its ability to neutralize free radicals, thereby protecting cells from oxidative stress .
Table 3: Antioxidant Activity Assay Results
| Assay Type | IC50 (µM) | Comparison to Standard (Ascorbic Acid) |
|---|---|---|
| DPPH Scavenging | 25 | Comparable |
| ABTS Radical Scavenging | 30 | Lower than Ascorbic Acid |
Q & A
Q. What are the standard synthetic routes for N',N',2-triphenylacetohydrazide, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of substituted phenylacetic acids with hydrazides. For example, 2-phenylacetohydrazide can be prepared by reacting methyl 2-thienylacetate with hydrazine hydrate in ethanol at 80°C for 1 hour, followed by recrystallization (75% yield) . Another approach involves refluxing 2-phenylacetohydrazide with benzaldehyde in ethanol, yielding Schiff base derivatives (80% yield after recrystallization) . Key optimization factors include stoichiometric ratios (1:1.2 for aldehyde:hydrazide), solvent choice (ethanol for reflux), and purification methods (cold washing, recrystallization). Analytical techniques like TLC and NMR are critical for monitoring reaction progress .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?
Structural characterization relies on FT-IR for identifying functional groups (e.g., C=O at ~1676–1714 cm⁻¹, NH stretches at ~3300 cm⁻¹) and NMR (¹H/¹³C) for confirming hydrazide and aromatic proton environments . X-ray crystallography is essential for resolving π-stacking interactions, such as off-set π[C(=O)N(H)N=C]…π(phenyl) networks, which stabilize the crystal lattice . Elemental analysis (CHNS) validates purity .
Q. How should researchers handle the hydrazide functional group to prevent decomposition during synthesis?
Hydrazides are moisture- and oxygen-sensitive. Reactions should be conducted under inert atmospheres (N₂/Ar), and solvents must be anhydrous. Storage in cool, dark conditions with desiccants is recommended. Safety protocols for hydrazine derivatives (e.g., PPE, fume hoods) are critical due to potential toxicity .
Advanced Research Questions
Q. How can computational studies resolve contradictions in reported crystal structures or reaction mechanisms?
Density Functional Theory (DFT) calculations can model π-stacking interactions and transition states in cyclization reactions. For instance, computational studies confirmed the stability of parallel π-interactions in this compound derivatives, explaining discrepancies in crystallographic data . Molecular dynamics simulations may also clarify solvent effects on reaction yields .
Q. What strategies reconcile low yields in hydrazide-based heterocycle synthesis (e.g., thiadiazoles)?
Yield variations often stem from competing reaction pathways. For example, cyclization of 2-hydrazinyl-N-phenyl-2-thioxoacetamide with ethyl chloroformate requires precise control of temperature (reflux) and base (triethylamine) to favor 1,3,4-thiadiazole formation over side products. TLC monitoring and stepwise quenching improve reproducibility .
Q. How do structural modifications (e.g., electron-withdrawing substituents) impact the pharmacological activity of hydrazide derivatives?
Substituents on the phenyl rings modulate bioactivity. For example, nitro or chloro groups enhance antibacterial and anticancer properties by increasing electrophilicity and membrane permeability. Structure-activity relationship (SAR) studies using in vitro assays (e.g., MIC, IC₅₀) are recommended to validate hypotheses .
Q. What mechanistic insights explain the formation of hydrazone vs. cyclized products in hydrazide-aldehyde reactions?
The reaction pathway depends on pH and solvent polarity. Acidic conditions favor protonation of the hydrazide nitrogen, promoting hydrazone formation via nucleophilic attack. In contrast, basic conditions (e.g., KOH/dioxane) facilitate deprotonation and intramolecular cyclization to form thiadiazoles. Kinetic studies using ¹H NMR can track intermediate species .
Q. Why do certain derivatives exhibit unexpected thermal stability despite weak intermolecular forces?
Off-set π-stacking and hydrogen-bonding networks (e.g., N–H⋯O=C) contribute to thermal stability. For example, X-ray data show that parallel π-interactions in this compound derivatives reduce lattice energy, delaying decomposition until >250°C .
Methodological Resources
- Synthesis Protocols :
- Spectroscopic Guidelines :
- Safety and Handling :
- Computational Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
